molecular formula C9H11NO2 B14839537 2-(Dimethylamino)-6-hydroxybenzaldehyde

2-(Dimethylamino)-6-hydroxybenzaldehyde

Cat. No.: B14839537
M. Wt: 165.19 g/mol
InChI Key: OULYZLGVHLVOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-6-hydroxybenzaldehyde is an aromatic aldehyde featuring a dimethylamino group (-N(CH₃)₂) at the 2-position and a hydroxyl (-OH) group at the 6-position of the benzene ring. This compound’s structure imparts unique electronic and steric properties, making it valuable in organic synthesis, coordination chemistry, and materials science. Its aldehyde group enables nucleophilic addition reactions, while the electron-donating dimethylamino group enhances resonance stabilization, influencing reactivity in photopolymerization and catalysis .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(dimethylamino)-6-hydroxybenzaldehyde

InChI

InChI=1S/C9H11NO2/c1-10(2)8-4-3-5-9(12)7(8)6-11/h3-6,12H,1-2H3

InChI Key

OULYZLGVHLVOJX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-6-hydroxybenzaldehyde typically involves the reaction of 2,6-dihydroxybenzaldehyde with dimethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)-6-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

2-(Dimethylamino)-6-hydroxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in electron transfer reactions. These interactions can influence various biochemical processes, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzene ring significantly alters chemical behavior. For example:

  • 4-Bromo-2-hydroxy-6-methylbenzaldehyde (CAS 90-59-5, similarity score: 0.96) replaces the dimethylamino group with a bromine atom at the 4-position. Bromine’s electron-withdrawing nature reduces the electron density of the aromatic ring compared to the electron-donating dimethylamino group in 2-(dimethylamino)-6-hydroxybenzaldehyde, leading to slower reaction rates in nucleophilic substitutions .
  • 3,5-Dibromo-2-hydroxybenzaldehyde (CAS 199177-26-9, similarity score: 0.92) further modifies the ring with two bromine atoms, increasing steric hindrance and reducing solubility in polar solvents compared to the dimethylamino analog .

Functional Group Comparisons

  • Ethyl 4-(dimethylamino) benzoate: In photopolymerization studies, this compound demonstrated a higher degree of conversion (DC) in resin cements (76%) compared to methacrylate analogs like 2-(dimethylamino) ethyl methacrylate (DC: 68%). The ester group in ethyl 4-(dimethylamino) benzoate enhances electron delocalization, improving photoreactivity .
  • 2-(Dimethylamino)ethanethiol (CAS 108-02-1): Replacing the aldehyde and hydroxyl groups with a thiol (-SH) and methylene chain results in distinct redox behavior. The thiol group facilitates metal coordination, making this compound a ligand in organometallic chemistry, unlike the aldehyde-focused reactivity of 2-(dimethylamino)-6-hydroxybenzaldehyde .

Reactivity in Polymerization

In resin formulations, 2-(dimethylamino) ethyl methacrylate (a methacrylate analog) showed lower DC (68%) than ethyl 4-(dimethylamino) benzoate (76%) due to steric hindrance from the methacrylate backbone. However, the addition of diphenyliodonium hexafluorophosphate (DPI) improved DC by 12% for methacrylate-based resins, highlighting the tunability of amine-coinitiator systems .

Data Tables

Table 1: Structural Analogs of 2-(Dimethylamino)-6-hydroxybenzaldehyde

Compound Name CAS Number Substituents Similarity Score Key Difference
4-Bromo-2-hydroxy-6-methylbenzaldehyde 90-59-5 Br (4), CH₃ (6), OH (2) 0.96 Electron-withdrawing Br reduces reactivity
3,5-Dibromo-2-hydroxybenzaldehyde 199177-26-9 Br (3,5), OH (2) 0.92 Increased steric hindrance
2-Hydroxy-6-methoxybenzaldehyde 22532-61-2 OCH₃ (6), OH (2) 0.98 Methoxy group enhances lipophilicity

Table 2: Reactivity Comparison in Resin Systems

Compound Degree of Conversion (DC%) Co-initiator Effect (DPI) Physical Properties (Flexural Strength, MPa)
Ethyl 4-(dimethylamino) benzoate 76 Minimal improvement 120 MPa (superior)
2-(Dimethylamino) ethyl methacrylate 68 +12% DC improvement 85 MPa (improved with DPI)

Key Research Findings

  • Electronic Effects: The dimethylamino group in 2-(dimethylamino)-6-hydroxybenzaldehyde enhances electron density at the ortho and para positions, accelerating electrophilic substitutions compared to brominated analogs .
  • Co-initiator Synergy : In methacrylate systems, the addition of DPI compensates for steric limitations by generating radical species, improving polymerization efficiency .
  • Solubility Trends: Hydroxyl and dimethylamino groups confer higher water solubility compared to halogenated analogs, which are more lipophilic .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.